molecular formula C9H9ClF5N B2909420 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2248284-03-7

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2909420
CAS No.: 2248284-03-7
M. Wt: 261.62
InChI Key: HOSGUHSZHHQLIO-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine; hydrochloride is a fluorinated ethanamine derivative featuring:

  • Ethanamine backbone with two fluorine atoms at the C2 position.
  • A 3-(trifluoromethyl)phenyl group attached to the C1 carbon.
  • A hydrochloride salt to enhance stability and solubility.

This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its electron-withdrawing trifluoromethyl and fluorine substituents, which may influence lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGUHSZHHQLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8F5N·HCl
  • Molecular Weight : 235.62 g/mol
  • Physical Appearance : Colorless to pale yellow liquid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial, anticancer, and neuroprotective agent.

Antibacterial Activity

Research indicates that derivatives of fluorinated amines exhibit significant antibacterial properties. For instance, compounds similar to 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus40 µg/mL
Compound CK. pneumoniae30 µg/mL

These results suggest that the incorporation of trifluoromethyl and difluoro groups may enhance the antibacterial efficacy of the compounds .

Anticancer Activity

The anticancer potential of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine has been evaluated in several cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation in vitro:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer)
  • IC50 Values :
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Induction of caspase-dependent apoptosis
A54912.34Cell cycle arrest at G1 phase
HCT11610.56Inhibition of HDAC activity

The compound's efficacy was comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent .

Neuroprotective Effects

In addition to its antibacterial and anticancer properties, research has suggested neuroprotective effects attributed to similar compounds. For example, studies on trifluorinated amines have demonstrated their ability to modulate neurotransmitter systems and reduce neuroinflammation:

  • Mechanism : Inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.
  • Model Systems Used : Rat models of neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity :
    • Researchers evaluated the effects of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine on MCF-7 cells.
    • Results indicated a significant reduction in cell viability with an IC50 value of 15.63 µM.
    • Flow cytometry analysis confirmed an increase in apoptotic cells.
  • Antibacterial Efficacy Study :
    • The compound was tested against clinical isolates of E. coli and S. aureus.
    • The MIC values were found to be lower than those for conventional antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
Target Compound : 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine; hydrochloride C₉H₈ClF₅N (hypothetical) 283.58 C1: 3-(trifluoromethyl)phenyl; C2: 2,2-difluoro Not reported Enhanced lipophilicity due to fluorine density; potential CNS activity.
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride C₉H₈ClF₆N 279.61 C1: 3-(trifluoromethyl)phenyl; C2: 2,2,2-trifluoro 1391469-75-2 Higher fluorine content increases metabolic stability; chiral center (R-configuration) may influence receptor selectivity.
2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride C₉H₁₁ClF₃N 225.64 C1: o-tolyl (2-methylphenyl); C2: 2,2,2-trifluoro 315-43-5 Steric hindrance from methyl group reduces binding affinity compared to trifluoromethyl analogs.
1-(3-(Trifluoromethyl)phenyl)ethanamine C₉H₁₀F₃N 189.18 C1: 3-(trifluoromethyl)phenyl; no fluorine at C2 Not reported Lower logP than fluorinated derivatives; primary amine may limit blood-brain barrier penetration.
2-Chloro-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine; hydrochloride C₁₀H₁₂Cl₂F₃N 274.11 C1: benzyl-3-(trifluoromethyl)phenyl; C2: chloro Not reported Chlorine substituent increases molecular weight but reduces electronegativity compared to fluorine.

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